5-Bromo-2-fluoro-N-methylaniline
Overview
Description
5-Bromo-2-fluoro-N-methylaniline is a chemical compound with the molecular formula C7H7BrFN . Its average mass is approximately 204.040 Da . This compound belongs to the class of aromatic amines and contains both bromine and fluorine substituents on the benzene ring. The presence of these halogens can significantly impact its chemical properties and reactivity .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of MDL Compounds
“5-Bromo-4-fluoro-2-methylaniline” is a key ingredient for the synthesis of MDL compounds, which are N-phenyl-4-(phenylsulfonamido)benzenesulfonamide derivatives . These include MDL-800, MDL-801, and MDL-811 .
Activators of Sirtuin 6
MDL compounds, synthesized using “5-Bromo-4-fluoro-2-methylaniline”, are activators of sirtuin 6 (SIRT6) . SIRT6 is a lysine deacetylase that acts as a tumor suppressor .
Pharmaceutical Intermediate
“5-Bromo-2-fluoroaniline” is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs .
Research in Glutamate Neurotransmission
Although not directly related to “5-Bromo-2-fluoro-N-methylaniline”, its close relative “5-Bromo-2-methylaniline” has been used in experimental eye research . Specifically, it has been used in studies investigating glutamate, an excitatory neurotransmitter in the vertebrate retina .
properties
IUPAC Name |
5-bromo-2-fluoro-N-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICFTLHOMUTOBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656166 | |
Record name | 5-Bromo-2-fluoro-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoro-N-methylaniline | |
CAS RN |
1153252-25-5 | |
Record name | 5-Bromo-2-fluoro-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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